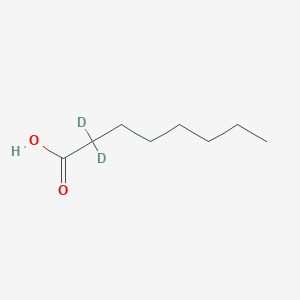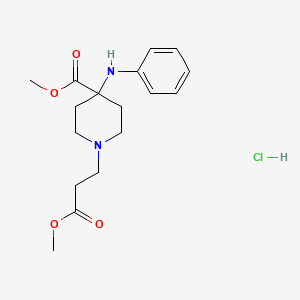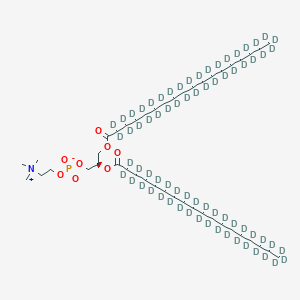
(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
Übersicht
Beschreibung
1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol, also known as TG(16:0/16:0/10:0), belongs to the class of triacylglycerols (TAGs). It consists of three fatty acid chains esterified to a glycerol backbone. The compound’s systematic name is 3-(Decanoyloxy)-1,2-propanediyl dihexadecanoate .
Vorbereitungsmethoden
Synthetic Routes:
Chemical Synthesis: The compound can be synthesized by esterification of glycerol with palmitic acid (hexadecanoic acid) and decanoic acid (capric acid). The reaction involves the removal of water (dehydration) to form the ester bonds.
Enzymatic Synthesis: Lipases can catalyze the esterification of glycerol and fatty acids, providing a more specific and environmentally friendly approach.
Industrial Production:
1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol is not commonly produced industrially in large quantities. it can be obtained through custom synthesis or research purposes.
Analyse Chemischer Reaktionen
The compound can undergo various reactions:
Hydrolysis: Enzymatic or acidic hydrolysis breaks down the ester bonds, yielding glycerol and the corresponding fatty acids.
Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction of the carbonyl groups in the fatty acids can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, such as acylation or deacylation.
Common reagents include lipases, acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol finds applications in:
Lipid Bilayer Studies: It forms classical lipid bilayers and exhibits unique properties at low temperatures, where the hydrocarbon chains interdigitate.
Drug Delivery: TAGs serve as carriers for lipophilic drugs due to their biocompatibility and solubility.
Nutrition and Metabolism Research: TAGs play a role in energy storage and metabolism.
Wirkmechanismus
The compound’s mechanism of action depends on its specific context. As a lipid, it can influence membrane fluidity, cell signaling, and metabolic pathways. Further research is needed to elucidate its precise molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol shares similarities with other TAGs, such as 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) and 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol . Its unique combination of fatty acids distinguishes it from related compounds.
Eigenschaften
IUPAC Name |
(3-decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H86O6/c1-4-7-10-13-16-18-20-22-24-26-29-32-35-38-44(47)50-41-42(40-49-43(46)37-34-31-28-15-12-9-6-3)51-45(48)39-36-33-30-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBURFJXMBPWRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H86O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)
![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)


![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)